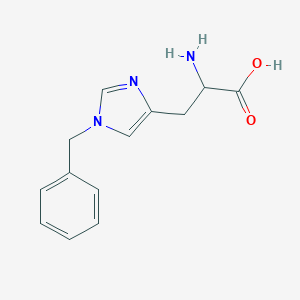

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

描述

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231954. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

H-HIS(BZL)-OH, also known as (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid or 1-benzyl-L-histidine, is a derivative of the amino acid histidine

Mode of Action

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The benzyl group in H-HIS(BZL)-OH could potentially enhance its lipophilicity, improving its ability to cross biological membranes and reach its targets.

Biochemical Pathways

For example, histidine is a precursor to histamine, a vital mediator of various physiological functions . Therefore, H-HIS(BZL)-OH might potentially influence these pathways.

Pharmacokinetics

For instance, L-histidine is known to be transported across biological membranes via peptide-histidine transporter 1 (PHT1) .

Result of Action

Based on the known activities of imidazole derivatives, it might exhibit a range of biological activities, as mentioned earlier .

生化分析

Biochemical Properties

1-Benzyl-L-histidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future studies should focus on these aspects to better understand the temporal effects of this compound .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

生物活性

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, also known as 1-benzyl-L-histidine, is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- CAS Number : 16832-24-9

- Purity : Typically around 95% .

The compound is a derivative of histidine, which plays a crucial role in various biochemical processes. Its imidazole ring contributes to its diverse biological functions:

- Histamine Precursor : As a precursor to histamine, it may influence physiological responses such as immune reactions and gastric acid secretion.

- Enzyme Interactions : It is hypothesized to interact with various enzymes and proteins, potentially modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound:

-

Antibacterial Effects : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values were reported to be effective against strains like Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0195 Escherichia coli 0.0048 Bacillus mycoides 0.0048 Candida albicans 0.039 - Antifungal Activity : The compound also demonstrated antifungal properties, with notable activity against Candida albicans, indicating its potential use in treating fungal infections .

Cytotoxicity and Anticancer Potential

Studies have indicated that this compound may possess cytotoxic properties:

-

Cancer Cell Lines : In vitro tests showed that this compound could inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy .

Cell Line IC50 (µg/mL) U937 (Leukemia) 16.11 ± 1.12

Case Studies and Research Findings

Several research articles have investigated the biological activities of this compound:

- Antimicrobial Studies : A comprehensive review highlighted the effectiveness of various amino acid derivatives, including this compound, against multiple bacterial and fungal strains .

- Conjugation Studies : Research involving conjugation with small molecules has shown enhanced bioactivity, suggesting that structural modifications can improve therapeutic efficacy .

- Pharmacokinetic Profiles : Investigations into the transport mechanisms revealed that this compound may utilize peptide-histidine transporters for cellular uptake, influencing its bioavailability and effectiveness .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound:

- In Vivo Studies : To validate in vitro findings and assess therapeutic potential in animal models.

- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.

- Structural Modifications : To enhance potency and selectivity for targeted therapies.

科学研究应用

-

Antimicrobial Properties

- Recent studies have highlighted the compound's significant antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus: MIC of 0.0195 mg/mL

- Escherichia coli: MIC of 0.0048 mg/mL

- Candida albicans: MIC of 0.039 mg/mL

- Recent studies have highlighted the compound's significant antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains, including:

-

Histamine Precursor

- As a derivative of histidine, this compound plays a role in the synthesis of histamine, which is crucial for immune responses and gastric acid secretion. This connection indicates its potential in modulating physiological responses related to these processes.

- Enzyme Interactions

Pharmacological Applications

-

Cancer Research

- The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential role in cancer treatment research. Its ability to influence cellular pathways may contribute to developing new cancer therapies.

-

Neuropharmacology

- Given its structural similarity to amino acids involved in neurotransmission, there is interest in exploring its effects on neural pathways, which could have implications for treating neurological disorders.

- Antioxidant Activity

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antibacterial Activity | Effective against Staphylococcus aureus and E. coli | Potential use in developing antibiotics |

| Antifungal Activity | Significant effects against Candida albicans | Possible treatment for fungal infections |

| Cancer Research | Under investigation by NCI | Future cancer therapies |

| Neuropharmacology | Potential effects on neurotransmission | Treatment avenues for neurological disorders |

属性

IUPAC Name |

2-amino-3-(1-benzylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXSWQMJOZUQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310819 | |

| Record name | im-Benzyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16832-24-9 | |

| Record name | NSC231954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | im-Benzyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。